1-N-(2-aminoethyl)benzene-1,2-diamine
CAS No.: 128995-76-6
Cat. No.: VC21198096
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128995-76-6 |
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Molecular Formula | C8H13N3 |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-N-(2-aminoethyl)benzene-1,2-diamine |
Standard InChI | InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2 |
Standard InChI Key | AFQWAHPEBNLBGZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)NCCN |
Canonical SMILES | C1=CC=C(C(=C1)N)NCCN |
Introduction
Chemical Structure and Identity
1-N-(2-aminoethyl)benzene-1,2-diamine, registered under CAS number 128995-76-6, is an aromatic polyamine featuring a benzene ring substituted with two primary amino groups and an ethylamine chain. The compound is also known by several synonyms:
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N-(2-amino-ethyl)-benzene-1,2-diamine
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2-N-(2-aminoethyl)benzene-1,2-diamine
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N-(2-amino-ethyl)-o-phenylenediamine
The molecular structure consists of a benzene ring with two amino groups at positions 1 and 2, with an additional 2-aminoethyl group attached to one of these nitrogen atoms, creating a characteristic three-point amino functionality that contributes to its chemical versatility.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-N-(2-Aminoethyl)benzene-1,2-diamine
Property | Value |
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Molecular Formula | C₈H₁₃N₃ |
Molecular Weight | 151.20900 g/mol |
Physical State | Liquid |
Boiling Point | 333.4°C at 760 mmHg |
Flash Point | 182.1°C |
LogP | 1.99390 |
Exact Mass | 151.11100 |
PSA | 64.07000 |
Vapor Pressure | 0.000137 mmHg at 25°C |
Index of Refraction | 1.656 |
Data compiled from multiple chemical databases
The compound exhibits good solubility in polar solvents including water, methanol, and ethanol, which is attributed to the multiple amino groups capable of hydrogen bonding. The relatively high boiling point (333.4°C) indicates significant intermolecular forces, likely due to hydrogen bonding between the amino groups .
Synthesis Methods
The synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine can be achieved through several synthetic routes. One established method involves the selective N-alkylation of benzene-1,2-diamine (o-phenylenediamine) with 2-bromoethylamine or similar alkylating reagents under carefully controlled basic conditions.
The general reaction pathway can be represented as:
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Reaction of benzene-1,2-diamine with 2-bromoethylamine in the presence of a base
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Selective mono-alkylation at one of the amino positions
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Purification through crystallization or chromatographic techniques
Alternative synthetic approaches may involve:
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Reductive amination of appropriately substituted benzaldehydes
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Reduction of corresponding nitrile or amide intermediates
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Selective protection/deprotection strategies to control the regioselectivity of substitution
The synthesis requires careful control of reaction conditions to avoid over-alkylation, which would lead to di- or tri-substituted products. Purification typically involves column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactivity
The reactivity of 1-N-(2-aminoethyl)benzene-1,2-diamine is dominated by its multiple amino functionalities, enabling it to participate in various chemical transformations:
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Nucleophilic substitution reactions: The primary amino groups can react with electrophiles such as alkyl halides, acid chlorides, and anhydrides.
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Condensation reactions: The compound can undergo condensation with aldehydes and ketones to form imines or Schiff bases.
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Heterocycle formation: The 1,2-diamine portion of the molecule provides an ideal scaffold for constructing various heterocyclic systems, particularly benzimidazoles, through reaction with carboxylic acids, aldehydes, or ortho-esters .
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Metal coordination: The three amino groups can serve as coordination sites for various metal ions, making the compound potentially useful as a tridentate ligand in coordination chemistry.
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Oxidation reactions: The compound may undergo oxidative coupling reactions, especially at the 1,2-diamine portion, leading to quinoxaline derivatives under appropriate conditions.
Applications
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly:
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Benzimidazole derivatives, which form the core of numerous bioactive compounds including antihistamines, anti-inflammatory agents, and antihypertensive drugs
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N-substituted 2-aminobenzimidazoles with potential therapeutic applications
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Complex heterocyclic structures used in drug discovery programs
Chemical Synthesis
In organic synthesis, 1-N-(2-aminoethyl)benzene-1,2-diamine functions as:
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A building block for constructing more complex molecular architectures
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A precursor for heterocyclic compound libraries
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A component in multi-step synthesis of specialized chemicals
Materials Science
The compound finds applications in materials science due to its:
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Utility in the synthesis of dyes and pigments
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Potential use in polymer chemistry as a cross-linking agent
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Application in the development of metal-organic frameworks (MOFs)
Analytical Chemistry
The multi-amino functionality makes it suitable for:
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Development of chemosensors for metal ion detection
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Preparation of stationary phases for chromatography
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Chelating agent for metal ion extraction and analysis
Precautionary Measure | Recommendation |
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Personal Protective Equipment | Gloves, eye protection, face shields |
Respiratory Protection | Type ABEK respirator filter (EN14387) |
Storage Conditions | Store in a cool, dry place away from oxidizing agents |
Incompatible Materials | Strong oxidizing agents |
First Aid (Skin Contact) | Immediately flush skin with running water for 15 minutes |
First Aid (Eye Contact) | Flush eyes with water for 15 minutes, seek medical attention |
Data compiled from safety data sheets
Recent Research Developments
Recent scientific investigations involving 1-N-(2-aminoethyl)benzene-1,2-diamine have focused on several areas:
Heterocyclic Chemistry
Research has explored the use of this compound in the synthesis of N-substituted 2-aminobenzimidazoles through visible light-mediated photocatalyst-free methods. These approaches demonstrate the potential for more environmentally friendly synthetic routes to complex heterocycles with yields up to 92% .
Coordination Chemistry
Studies have investigated the chelating properties of this triamine compound with various metal ions, potentially leading to applications in catalysis, metal extraction, and development of functional materials with specific properties.
Synthetic Methodology
Chemists have developed selective synthesis methods for N-arylbenzene-1,2-diamines or related compounds, which could be applied to functionalize 1-N-(2-aminoethyl)benzene-1,2-diamine further, expanding its utility in organic synthesis .
Future Perspectives
The versatile nature of 1-N-(2-aminoethyl)benzene-1,2-diamine suggests several promising directions for future research:
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Development of more efficient and selective synthetic routes to access this compound and its derivatives
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Exploration of its potential in asymmetric catalysis, particularly when incorporated into chiral ligand systems
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Investigation of biological activities of its derivatives, especially in the context of benzimidazole-based drug candidates
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Application in materials science, particularly in the development of sensors, electroactive materials, and functional polymers
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Utilization in green chemistry approaches, particularly in the context of metal-free catalysis and sustainable synthesis methods
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